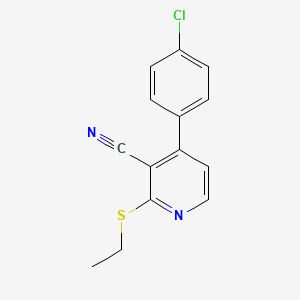

![molecular formula C9H12BrNO2S B2387255 N-[(4-ブロモフェニル)メチル]-N-メチルメタンスルホンアミド CAS No. 138468-24-3](/img/structure/B2387255.png)

N-[(4-ブロモフェニル)メチル]-N-メチルメタンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

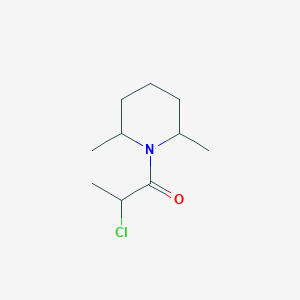

N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S. It is also known by its synonym, 4-(Methylsulfonylamido)bromobenzene. This compound is characterized by the presence of a bromophenyl group attached to a methanesulfonamide moiety, making it a valuable intermediate in various chemical reactions and applications .

科学的研究の応用

抗菌活性

N-[(4-ブロモフェニル)メチル]-N-メチルメタンスルホンアミドの合成誘導体は、グラム陽性菌とグラム陰性菌の両方の細菌種、および真菌株に対する抗菌活性を評価されています . これらの化合物は、微生物薬剤耐性を克服する上で有望な可能性を示しています。

抗がん特性

がん研究の文脈では、N-[(4-ブロモフェニル)メチル]-N-メチルメタンスルホンアミド誘導体は、エストロゲン受容体陽性ヒト乳がん細胞(MCF7)に対する抗がん活性をスクリーニングされました。 特に、化合物d6およびd7は、乳がん細胞に対して有意な活性を示しました .

合理的薬物設計

分子ドッキング研究は、いくつかの誘導体(d1、d2、d3、d6、およびd7)が、特定のタンパク質構造(PDB ID:1JIJ、4WMZ、および3ERT)の活性部位内に良好な結合スコアを示すことを明らかにしました。 これらの知見は、これらの化合物が合理的な薬物設計のリード分子として役立つ可能性を示唆しています .

新規抗菌剤

4-[(4-ブロモフェニル)スルホニル]フェニル断片を含む新規なL-バリン誘導体が設計および特性評価されました。 これらの化合物は、グラム陽性病原体に対して有望な抗菌特性を示しました . それらの潜在能力のさらなる探求は保証されています。

ベンザミド合成

化合物のベンザミド誘導体は、縮合反応により直接合成できます。 例えば、N-ブチルベンザミドは、トルエンと珪藻土@IL/ZrCl4を含む簡単なプロセスによって得られます .

作用機序

Mode of Action

It is known that many similar compounds function by binding to specific enzymes or receptors, thereby modulating their activity .

Biochemical Pathways

It is likely that the compound interacts with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s lipophilic character, expressed by the clogp value, suggests it may have good bioavailability .

Result of Action

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

生化学分析

Biochemical Properties

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

Cellular Effects

Similar compounds have been shown to inhibit the growth of cancer cells in vitro and in vivo.

Molecular Mechanism

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

Transport and Distribution

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

Subcellular Localization

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

準備方法

Synthetic Routes and Reaction Conditions: N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide can be synthesized through a reaction involving 4-bromobenzylamine and methanesulfonyl chloride. The reaction is typically carried out in the presence of triethylamine as a base and dichloromethane as a solvent. The reaction mixture is cooled in an ice bath and stirred under an inert atmosphere. The methanesulfonyl chloride is added dropwise to the mixture, which is then allowed to warm to room temperature and stirred for an additional hour. The resulting product is isolated by washing with water, drying over sodium sulfate, and reducing the volume under reduced pressure to obtain the desired compound as a colorless solid .

Industrial Production Methods: While specific industrial production methods for N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide are not

特性

IUPAC Name |

N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-11(14(2,12)13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPWSHVUDNRKNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138468-24-3 |

Source

|

| Record name | N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4-trifluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2387173.png)

![2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2387174.png)

![Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387176.png)

![4-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2387180.png)

![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2387182.png)

![N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2387186.png)

![1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2387193.png)

![ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387194.png)